4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane
Overview
Description
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is an organic compound with the molecular formula C6H10BrF3 and a molecular weight of 219.04 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a butane backbone, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane typically involves the bromination of 1,1,1-trifluoro-3,3-dimethylbutane. This reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, ethers, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Products vary depending on the specific reaction conditions.
Scientific Research Applications
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups impart unique reactivity, allowing the compound to participate in diverse chemical transformations. The molecular pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 4-Bromo-1,1,2-trifluoro-1-butene
- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol
- 3-Bromo-1,1,1-trifluoroacetone
Comparison: 4-Bromo-1,1,1-trifluoro-3,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1,1,1-trifluoro-3,3-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF3/c1-5(2,4-7)3-6(8,9)10/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJSIZHSFRGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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